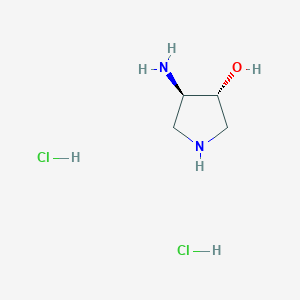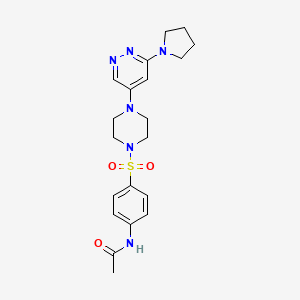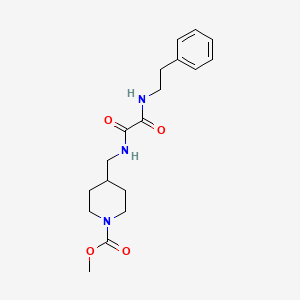
1-((4-Chlorobenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chlorobenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as TCB-2, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the role of this receptor in the brain.
Aplicaciones Científicas De Investigación
Structural Analysis and Binding Mechanisms
- Structural Analysis in Drug Design : The compound is structurally related to arylpiperazine derivatives known for bioactivity against α1A-adrenoceptor. Studies like those by Xu et al. (2016) focus on conformational analysis, molecular orbital studies, and molecular docking to understand binding modes, crucial for drug design (Xu et al., 2016).
Synthesis and Characterization
Synthesis of Novel Derivatives : Research by Guguloth (2021) involves synthesizing novel derivatives related to the compound . These syntheses contribute to the exploration of new pharmaceutical agents (Guguloth, 2021).
Crystal Structure Studies : Investigations like those conducted by Salian et al. (2018) focus on the synthesis of related compounds and their characterization through techniques like X-ray diffraction. Such studies are pivotal for understanding molecular interactions and stability (Salian et al., 2018).
Stereochemical Assignment : Christensen et al. (2011) emphasize the importance of single crystal X-ray diffraction for establishing the stereochemistry of related compounds. This is key in understanding the 3D orientation of molecules, affecting their biological activity (Christensen et al., 2011).
Molecular Interactions and Properties
Hirshfeld Surface Studies : Analyses like those by Valenta et al. (1994) on similar compounds focus on Hirshfeld surface studies, which assess intermolecular interactions. These studies are crucial in predicting how molecules might interact in biological systems (Valenta et al., 1994).
Docking Studies and Biological Evaluation : Research by Pessoa‐Mahana et al. (2012) on derivatives of similar compounds includes docking studies to predict interactions with biological targets like receptors. This can inform the development of therapeutics with specific biological activities (Pessoa‐Mahana et al., 2012).
Novel Applications
Reversible Optical Storage : Studies like those by Meng et al. (1996) explore novel applications such as reversible optical storage in polymers, which could have implications in data storage technologies (Meng et al., 1996).
Transfer Hydrogenation Catalysts : Aydemir et al. (2014) investigated the use of related ionic compounds in transfer hydrogenation, demonstrating the potential of these compounds in catalysis and chemical synthesis (Aydemir et al., 2014).
Antimicrobial Activity and Molecular Modeling : Mandala et al. (2013) explored the antimicrobial activity of similar compounds and used molecular modeling for structure-based investigations, highlighting their potential in developing new antimicrobial agents (Mandala et al., 2013).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.2ClH/c21-18-8-6-17(7-9-18)15-25-16-20(24)14-22-10-12-23(13-11-22)19-4-2-1-3-5-19;;/h1-9,20,24H,10-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEQXWJPORQKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)
![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)

![N-(2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2641239.png)

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)



![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)